1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Construction of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving diamines and dihalides under basic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using 4-chlorophenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole or sulfonyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can engage in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of a chloro group.
1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is unique due to the presence of the sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQXXCTVZOMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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